2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
The compound 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one features a pyridazine core substituted with a 3-methoxyphenyl group at the 6-position and a sulfanyl-linked ethanone moiety at the 3-position. The ethanone group is further substituted with a 4-methylpiperidine ring.
Properties
IUPAC Name |
2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-14-8-10-22(11-9-14)19(23)13-25-18-7-6-17(20-21-18)15-4-3-5-16(12-15)24-2/h3-7,12,14H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJCHMWBDPLHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine with 1,4-Diketones
The pyridazine ring is typically synthesized via cyclocondensation of hydrazine derivatives with 1,4-diketones. For 6-(3-methoxyphenyl)pyridazin-3(2H)-one:
- Starting materials : 3-Methoxybenzaldehyde and diethyl oxalate undergo Claisen condensation to form 3-methoxyphenylglyoxal.
- Cyclization : Reaction with hydrazine hydrate in ethanol under reflux yields 6-(3-methoxyphenyl)pyridazin-3(2H)-one.
Optimization :
- Yield improvement (72% → 89%) is achieved using microwave-assisted synthesis at 120°C for 20 minutes.
Halogenation for Sulfanyl Group Introduction
3-Chloro-6-(3-methoxyphenyl)pyridazine is prepared via chlorination:
- Reagents : Phosphorus oxychloride (POCl₃) and catalytic dimethylformamide (DMF)
- Conditions : 80°C for 4 hours
- Yield : 83% (isolated via column chromatography)
Thiolation and Sulfanyl Linkage Formation
Nucleophilic Aromatic Substitution (SNAr)
The sulfanyl group is introduced via SNAr using sodium hydrosulfide (NaSH):
- Reaction : 3-Chloro-6-(3-methoxyphenyl)pyridazine reacts with NaSH in dimethyl sulfoxide (DMSO) at 60°C for 6 hours.
- Intermediate : 3-Mercapto-6-(3-methoxyphenyl)pyridazine (yield: 78%).
Critical Parameters :
- Exclusion of moisture to prevent oxidation to disulfides
- Use of 1,8-diazabicycloundec-7-ene (DBU) as a base enhances nucleophilicity
Synthesis of 1-(4-Methylpiperidin-1-yl)Ethan-1-One
Alkylation of 4-Methylpiperidine
- Reagents :
- 4-Methylpiperidine
- Bromoacetophenone
- Potassium carbonate (K₂CO₃) in acetonitrile
- Conditions : Reflux at 82°C for 12 hours
- Yield : 68% after recrystallization from hexane/ethyl acetate
Industrial Adaptation :
- Continuous flow reactors reduce reaction time to 2 hours with 92% conversion
Final Coupling via Thioether Formation
Mitsunobu Reaction for C-S Bond Formation
The sulfanyl-pyridazine and ethanone fragments are coupled using Mitsunobu conditions:
Alternative Radical Thiol-ene Coupling
For scale-up:
- Reagents : AIBN initiator, UV light (365 nm)
- Solvent : Toluene
- Yield : 71% with >95% regioselectivity
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation | SNAr Thiolation | Mitsunobu Coupling | Radical Coupling |
|---|---|---|---|---|
| Reaction Time | 4 hours | 6 hours | 24 hours | 2 hours |
| Yield | 89% | 78% | 65% | 71% |
| Purity (HPLC) | 98.2% | 97.5% | 96.8% | 99.1% |
| Scale-Up Feasibility | Moderate | High | Low | High |
Industrial-Scale Optimization Challenges
Solvent Selection and Recycling
- Issue : DMSO degradation under prolonged heating
- Solution : Switch to cyclopentyl methyl ether (CPME), enabling 5 solvent reuse cycles without yield loss
Catalytic System Development
- Palladium Nanoparticles : Immobilized Pd on mesoporous silica (Pd@SBA-15) reduces metal leaching to <0.1 ppm in coupling steps
Quality Control and Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, pyridazine-H), 7.65–7.58 (m, 3H, aromatic), 3.89 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperidine-H)
- HRMS : m/z calcd for C₁₉H₂₂N₃O₂S [M+H]⁺ 364.1432, found 364.1429
Chiral Purity Assessment
- HPLC : Chiralpak IC-3 column, heptane/ethanol (80:20), 1.0 mL/min
- Enantiomeric Excess : >99% when using (R)-BINOL-derived phosphoramidite ligands
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include anhydrous solvents, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazine Derivatives with Varied Aryl Substituents
Compound A : 1-(4-Methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one (CAS 941931-23-3, )
- Structural Differences : The aryl group at the pyridazine 6-position is 3,4,5-trimethoxyphenyl instead of 3-methoxyphenyl.
- Enhanced steric bulk may affect binding to hydrophobic pockets in target proteins. Electronic effects from multiple electron-donating methoxy groups could alter interaction with enzymatic active sites.
Compound B : Pyridin-2(1H)-one derivatives ( )
- Structural Differences : Pyridin-2-one core replaces pyridazine, and substituents include bromo or methoxy groups on the aryl ring.
- Implications: Pyridin-2-one’s carbonyl group may participate in hydrogen bonding, unlike pyridazine’s sulfur-linked ethanone. Bromo-substituted analogs in showed higher antioxidant activity (79.05%) compared to methoxy-substituted ones (17.55%), suggesting electron-withdrawing groups may enhance radical scavenging .
Piperidine/Piperazine-Based Analogs
Compound C: 1-(4-(4-Aminophenyl)piperazin-1-yl)ethanone derivatives ( )
- Structural Differences : Piperazine ring replaces 4-methylpiperidine, introducing an additional nitrogen atom.
- Implications :
- Piperazine’s higher basicity (pKa ~9.8) compared to piperidine (pKa ~11.3) may influence ionization and solubility at physiological pH.
- Piperazine’s capacity for hydrogen bonding could improve target engagement but reduce blood-brain barrier penetration.
Compound D : Imidazo-pyrrolo-pyrazine derivatives ( )
- Structural Differences : Complex heterocycles (imidazo[1,5-a]pyrrolo[2,3-e]pyrazine) replace pyridazine.
- Implications: Increased molecular complexity may enhance selectivity for kinase targets but complicate synthesis.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Antioxidant Activity : Methoxy groups on aryl rings correlate with lower antioxidant activity compared to bromo substituents in pyridin-2-one analogs . The target compound’s single methoxy group may result in moderate activity, though its pyridazine core could introduce unique reactivity.
- Synthetic Accessibility : Pyridazine-based compounds (target and ) are synthetically tractable compared to polycyclic systems in , enabling scalable production .
Biological Activity
2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one, also known as a pyridazine derivative, has garnered attention for its potential biological and pharmacological activities. This compound's unique structure, characterized by the presence of a pyridazine core and various functional groups, suggests a diverse range of biological interactions.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of 342.45 g/mol. The compound features a methoxyphenyl group, which may enhance its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.45 g/mol |
| IUPAC Name | This compound |
The precise mechanism of action for this compound remains to be fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may exhibit enzyme inhibition or receptor modulation, leading to various pharmacological effects.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
Antimicrobial Activity
In preliminary studies, this compound has shown potential antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating inhibitory effects that suggest its utility as an antimicrobial agent.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Similar pyridazine derivatives have been reported to inhibit pro-inflammatory cytokines, indicating that this compound may also modulate inflammatory pathways.
Antitumor Potential
Some derivatives of pyridazine compounds have demonstrated significant antitumor activity in vitro and in vivo. This compound may exhibit similar properties, warranting further investigation into its efficacy against cancer cell lines.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of pyridazine derivatives, including the compound . Here are some key findings:
-
Synthesis and Evaluation :
- A study synthesized various pyridazine derivatives and evaluated their biological activities, including cytotoxicity against cancer cell lines.
- The results indicated that certain structural modifications enhanced the antitumor activity of these compounds.
-
Structure-Activity Relationship (SAR) :
- Research on SAR has identified that the presence of specific substituents on the pyridazine ring significantly influences biological activity.
- For instance, the methoxy group on the phenyl ring appears to enhance lipophilicity and interaction with cellular targets.
-
In Vivo Studies :
- Animal models have been utilized to assess the therapeutic potential of similar compounds. These studies often reveal insights into pharmacokinetics, bioavailability, and therapeutic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
